7-(4-bromobenzoyl)-3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene
Description
This compound is a complex tricyclic heterocyclic molecule featuring a fused 5-oxa-2,4,6,7-tetraaza core. Its structure includes a 4-bromobenzoyl substituent at position 7 and a 2,3,5,6-tetramethylphenyl group at position 2. The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a standard tool for small-molecule structural analysis .
Properties
IUPAC Name |
(4-bromophenyl)-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O2/c1-14-13-15(2)17(4)22(16(14)3)23-26-31-29-27(23)20-7-5-6-8-21(20)28(29)24(30)18-9-11-19(25)12-10-18/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJKMCLRBDAHLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NON3N2C4=CC=CC=C4N3C(=O)C5=CC=C(C=C5)Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromobenzoyl)-3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene typically involves multi-step organic reactions. The process begins with the preparation of the oxatriazolo-benzotriazolyl core, followed by the introduction of the bromophenyl and tetramethylphenyl groups. Common reagents used in these reactions include brominating agents, such as N-bromosuccinimide, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
7-(4-bromobenzoyl)-3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
7-(4-bromobenzoyl)-3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 7-(4-bromobenzoyl)-3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromophenyl and Heterocyclic Cores
Compound A : 5-(4-Bromophenyl)-7,9-dichloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- Core Structure : Pyrazolo-benzoxazine fused system (5-oxa-3,3a-diaza).
- Substituents : 4-Bromophenyl, 4-methylphenyl, and two chlorine atoms.
- Key Differences : The dichloro substitution enhances electrophilicity compared to the tetramethylphenyl group in the target compound. The absence of a tetraazatricyclo framework reduces conformational rigidity .
Compound B : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one
- Core Structure : Tetracyclic system with 3,7-dithia-5-aza heteroatoms.
- Substituents : 4-Methoxyphenyl (electron-donating group).
- The methoxy group provides contrasting solubility and reactivity compared to bromine .
Spirocyclic Analogues with Benzothiazole Moieties
Compound C: 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Core Structure : Spiro[4.5]decane with 7-oxa-9-aza heteroatoms.
- Substituents: 4-Dimethylaminophenyl (strong electron-donating) and benzothiazole.
- Key Differences: The spiro architecture introduces axial chirality, absent in the target compound. The dimethylamino group enhances electron density, contrasting with the electron-withdrawing bromobenzoyl group .
Comparative Data Table
Biological Activity
The compound 7-(4-bromobenzoyl)-3-(2,3,5,6-tetramethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene , a complex organic molecule, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of tetraazatricyclo compounds known for their diverse biological activities. The presence of bromine and other functional groups enhances its reactivity and potential therapeutic applications.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Studies : A study demonstrated that related compounds inhibited the proliferation of various cancer cell lines including breast and prostate cancer cells by inducing G1 phase arrest and apoptosis .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In vitro Studies : Tests have revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate potent antibacterial activity comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In preclinical models:
- Inflammation Models : The compound demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models . This suggests potential applications in treating inflammatory diseases.
Toxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
